

Application of Streptomycin in Mycobacterium tuberculosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Streptomycin B	
Cat. No.:	B3060918	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Streptomycin, an aminoglycoside antibiotic isolated from Streptomyces griseus, was the first antibiotic proven effective for the treatment of tuberculosis (TB).[1] Its discovery revolutionized TB management.[2] Although it is now considered a second-line agent for treating drug-resistant TB, streptomycin remains a crucial tool in Mycobacterium tuberculosis (Mtb) research.[3] It is used to study mechanisms of drug action and resistance, to select for resistant mutants, and as a tool in genetic manipulation experiments. These application notes provide detailed information on its use in a research setting, including protocols for key experiments.

Mechanism of Action: Streptomycin exerts its bactericidal effect by inhibiting protein synthesis in M. tuberculosis.[4] It binds irreversibly to the 30S ribosomal subunit, specifically to the 16S rRNA and the S12 ribosomal protein (encoded by the rpsL gene).[4] This binding interferes with the initiation of translation and causes misreading of the mRNA codons, leading to the production of non-functional or toxic proteins and ultimately cell death.[2][5]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Streptomycin for M. tuberculosis



Strain Type	Genotype	Typical MIC Range (μg/mL)	Resistance Level
Wild-Type	Wild-type rpsL, rrs, gidB	< 1 - 2	Susceptible
Resistant	rpsL mutation (e.g., K43R, K88R)	32 to >1024	High
Resistant	rrs mutation (e.g., 530 loop)	16 - 256	Intermediate to High
Resistant	gidB mutation	2 - 8	Low

Note: MIC values can vary depending on the specific mutation and the testing methodology used.[6][7][8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the EUCAST reference method for MIC determination for M. tuberculosis.[9]

1. Principle: To determine the lowest concentration of streptomycin that inhibits the visible growth of M. tuberculosis in a liquid medium.

2. Materials:

- M. tuberculosis isolate
- Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
- Streptomycin sulfate powder
- Sterile 96-well U-bottom microtiter plates



- Sterile water with 0.05% Tween 80
- Sterile glass beads (3-4 mm)
- McFarland 0.5 turbidity standard
- Inverted mirror for reading plates
- Biosafety cabinet (Class II or III) and appropriate personal protective equipment (PPE)
- 3. Procedure:
- Preparation of Streptomycin Stock Solution:
 - Prepare a stock solution of streptomycin at 1000 μg/mL in sterile distilled water.
 - Filter-sterilize the stock solution using a 0.22 μm syringe filter.
 - Prepare serial dilutions of the stock solution to be used for the assay.
- Inoculum Preparation:
 - Harvest colonies of M. tuberculosis from a solid medium (e.g., Löwenstein-Jensen or 7H10/7H11 agar) and transfer to a tube containing sterile glass beads and a small amount of sterile water with Tween 80.
 - Vortex for 1-2 minutes to break up clumps.
 - \circ Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.
 - Prepare a 1:100 dilution of the 0.5 McFarland suspension in sterile water with Tween 80 to obtain a final inoculum of approximately 1 x 10⁵ CFU/mL.
- · Plate Setup:
 - $\circ~$ In a 96-well microtiter plate, add 100 μL of supplemented Middlebrook 7H9 broth to all wells.



- \circ Add 100 μ L of the appropriate streptomycin dilution to the first well of a row and perform serial twofold dilutions across the plate, leaving the last well as a drug-free growth control.
- \circ Add 100 µL of the prepared Mtb inoculum to each well.
- Include a control well with broth only (no inoculum) to check for contamination.
- Incubation:
 - Seal the plate in a plastic bag to prevent dehydration.
 - Incubate at 37°C for 14-21 days.
- Reading and Interpretation:
 - After incubation, visually inspect the plate for bacterial growth using an inverted mirror.
 - The MIC is the lowest concentration of streptomycin that shows no visible growth (no pellet at the bottom of the well).

Protocol 2: Selection of Streptomycin-Resistant M. tuberculosis Mutants

- 1. Principle: To isolate spontaneous streptomycin-resistant mutants by plating a large population of susceptible bacteria on a solid medium containing a selective concentration of streptomycin.
- 2. Materials:
- Wild-type, streptomycin-susceptible M. tuberculosis strain
- Middlebrook 7H10 or 7H11 agar plates, supplemented with OADC
- Streptomycin sulfate
- Liquid culture of M. tuberculosis grown to late-log phase
- Sterile saline with 0.05% Tween 80



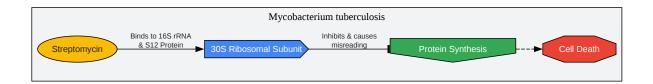
- Spectrophotometer
- 3. Procedure:
- Inoculum Preparation:
 - Grow a culture of streptomycin-susceptible M. tuberculosis in supplemented Middlebrook
 7H9 broth to an OD600 of 1.0-1.5.
 - Harvest the cells by centrifugation and resuspend the pellet in sterile saline with Tween 80.
 - Determine the concentration of viable cells (CFU/mL) by plating serial dilutions on drugfree agar plates.
- Selection of Mutants:
 - Prepare Middlebrook 7H10 or 7H11 agar plates containing streptomycin at a concentration of 20 μg/mL.[10]
 - Spread a high density of the bacterial suspension (e.g., 10⁸ to 10⁹ CFUs) onto the streptomycin-containing plates.
 - Also, plate serial dilutions of the culture on drug-free agar to determine the total number of viable cells plated.
- Incubation:
 - Incubate the plates at 37°C for 3-4 weeks.
- Analysis:
 - Count the number of colonies that appear on the streptomycin-containing plates. These are the streptomycin-resistant mutants.
 - Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.

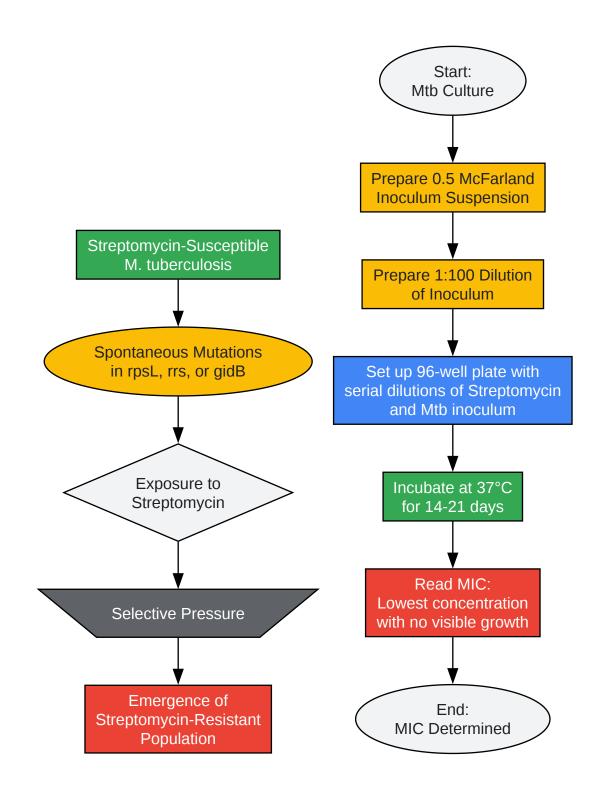


- Isolate individual resistant colonies and re-streak on streptomycin-containing agar to confirm resistance.
- These confirmed resistant mutants can then be further characterized, for example, by sequencing the rpsL, rrs, and gidB genes to identify the resistance-conferring mutations.

Mandatory Visualizations









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The Neglected Contribution of Streptomycin to the Tuberculosis Drug Resistance Problem
 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomycin Wikipedia [en.wikipedia.org]
- 3. Frontiers | Heterogeneous Streptomycin Resistance Level Among Mycobacterium tuberculosis Strains From the Same Transmission Cluster [frontiersin.org]
- 4. Mechanism of action of Streptomycin_Chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Screening for Streptomycin Resistance-Conferring Mutations in Mycobacterium tuberculosis Clinical Isolates from Poland | PLOS One [journals.plos.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Streptomycin in Mycobacterium tuberculosis Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3060918#application-of-streptomycin-in-mycobacterium-tuberculosis-research]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com